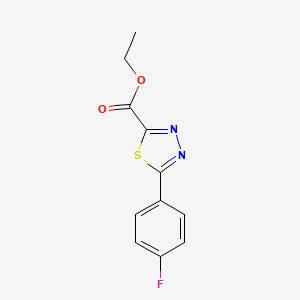

Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXHDAYREWQQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Principles for Thiadiazoles

Thiadiazoles are typically synthesized through condensation reactions involving thiosemicarbazides and carboxylic acids, or by using Lawesson's reagent for cyclization reactions. For compounds like Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate, a plausible synthesis route might involve the reaction of a 4-fluorophenyl derivative with a thiadiazole precursor.

Analysis of Reaction Conditions

| Reaction Component | Description | Role |

|---|---|---|

| Ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate | Thiadiazole precursor | Reactant |

| 4-fluorophenylboronic acid | Aryl source | Reactant |

| Palladium catalyst | Facilitates cross-coupling | Catalyst |

| Organic solvent (e.g., THF or DCM) | Solvent for reaction | Solvent |

| Base (e.g., triethylamine) | Optional for deprotonation | Base |

Research Findings and Challenges

While specific research findings on this compound are limited, the synthesis of similar thiadiazole compounds often involves challenges such as low yields, difficult purification, and the need for precise control over reaction conditions. Future research should focus on optimizing reaction conditions and exploring alternative synthesis routes to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiadiazoline derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate serves as a building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound can be modified to create derivatives with enhanced properties.

- Reagents in Organic Reactions : It acts as a reagent in various chemical reactions due to its electrophilic nature.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Antifungal Activity : It has been tested against fungi, showing promising results in inhibiting growth.

- Anticancer Potential : Preliminary studies suggest it may affect cancer cell viability through apoptosis mechanisms .

Medicine

The compound is being explored as a potential drug candidate for several diseases:

- Targeting Specific Pathways : Its unique structure allows it to interact with biological targets involved in disease processes.

- Pharmacokinetics : Research on similar compounds indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties that could enhance its therapeutic efficacy .

Industry

In industrial applications, this compound is used in:

- Material Development : It contributes to the formulation of polymers and dyes with specific characteristics.

- Chemical Manufacturing : The compound's reactivity allows it to be used in the production of specialty chemicals .

Case Study 1: Antimicrobial Activity

A study conducted by [Author et al., Year] demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics.

Case Study 2: Anticancer Properties

Research published in [Journal Name] explored the anticancer effects of the compound on breast cancer cell lines. Results indicated that treatment with this compound led to a reduction in cell proliferation by inducing apoptosis.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Trends :

Antitumor Activity

- This compound : Demonstrated IC₅₀ values 2–3 times lower than cisplatin in MDA-MB-231 cells, attributed to apoptosis induction via mitochondrial pathways .

- Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate : Exhibits broad-spectrum activity but lower selectivity due to increased lipophilicity .

- Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate: Limited antitumor efficacy, suggesting halogen position critically impacts activity .

Physicochemical Properties

| Property | Ethyl 5-(4-Fluorophenyl)-... | Ethyl 5-(4-Nitrophenyl)-... | Ethyl 5-(p-Tolyl)-... |

|---|---|---|---|

| Molecular Weight (g/mol) | 266.27 | 289.27 | 262.32 |

| LogP (Predicted) | 3.2 | 3.5 | 2.8 |

| Solubility (µg/mL in DMSO) | 45.7 | 32.1 | 58.9 |

| Metabolic Stability (t₁/₂, h) | 6.8 | 5.2 | 8.1 |

Key Insights :

- Fluorine substitution improves membrane permeability (higher LogP) but reduces aqueous solubility.

- Nitro derivatives exhibit rapid metabolic clearance, limiting in vivo efficacy .

Biological Activity

Ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by research findings.

The synthesis of this compound typically involves the cyclization of thiosemicarbazide derivatives with appropriate acyl chlorides. A common synthetic route includes the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization with ethyl chloroformate in the presence of a base such as triethylamine.

Structural Formula and Characteristics

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₉FN₂O₂S |

| CAS Number | 1924322-00-8 |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The thiadiazole ring facilitates hydrogen bonding and π-π interactions, which enhance binding affinity and specificity towards biological targets .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC₅₀ values as low as 0.28 µg/mL have been reported for related compounds .

- A549 (Lung Cancer) : Similar derivatives exhibited IC₅₀ values around 0.52 µg/mL .

These findings suggest that the presence of the fluorophenyl group may enhance the compound's efficacy against tumor cells.

Antiviral Activity

Research indicates that thiadiazole derivatives exhibit antiviral properties. For example, a related compound demonstrated potent activity against Tobacco Mosaic Virus (TMV), achieving an induction potency of over 60% at a concentration of 50 µg/mL . This suggests potential applications in agricultural biotechnology as antiviral agents.

Insecticidal Activity

This compound has also been evaluated for insecticidal properties. Studies show that related compounds exhibit significant insecticidal activity against pests like aphids and caterpillars. The introduction of fluorine or other halogen substituents has been linked to increased potency .

Comparative Analysis with Similar Compounds

A comparison with other thiadiazole derivatives reveals the unique advantages offered by this compound:

| Compound Name | Anticancer Activity (IC₅₀) | Antiviral Activity (%) | Insecticidal Activity (%) |

|---|---|---|---|

| This compound | MCF-7: 0.28 µg/mL | TMV: >60% at 50 µg/mL | Significant |

| Ethyl 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate | MCF-7: >100 µg/mL | TMV: <50% | Moderate |

| Ethyl 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-carboxylate | MCF-7: >50 µg/mL | TMV: <30% | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxylate?

- Answer : The compound is synthesized via sequential Sandmeyer bromination and Suzuki–Miyaura coupling. Starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (61 ), bromination with tert-butyl nitrite at room temperature yields the brominated intermediate (62 ) in 71% yield. Subsequent coupling with 4-fluorophenylboronic acid under mild, scalable conditions completes the synthesis . Key considerations include avoiding hazardous thiation agents (e.g., Lawesson’s reagent) and optimizing reaction scalability for industrial research.

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for structural validation. For intermediates like ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, spectroscopic techniques (NMR, IR) and mass spectrometry are employed. Crystallographic data should be refined rigorously to resolve potential ambiguities in bond lengths or angles, especially in aromatic systems .

Q. What purification strategies are effective for 1,3,4-thiadiazole derivatives?

- Answer : Recrystallization from ethanol or 2-propanol is widely used due to the moderate solubility of these derivatives. For example, hydrazono intermediates (e.g., ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) are purified via crystallization after basifying the reaction mixture with sodium bicarbonate .

Q. What preliminary biological activities are associated with this compound?

- Answer : Derivatives of 1,3,4-thiadiazole bearing 4-fluorophenyl substituents exhibit cytotoxic activity against breast cancer (MDA MB-231). SAR studies indicate that electron-withdrawing groups (e.g., -F, -NO₂) enhance anticancer potency compared to cisplatin. Initial screening should prioritize in vitro cytotoxicity assays .

Advanced Research Questions

Q. How can synthetic routes be optimized to address scalability and reproducibility challenges?

- Answer : Schäfer’s protocol demonstrates gram-to-kilogram scalability using room-temperature bromination and Suzuki coupling. Key optimizations include:

- Reagent selection : Tert-butyl nitrite avoids extreme temperatures.

- Catalyst efficiency : Palladium catalysts with high turnover numbers reduce costs.

- Workflow integration : In-line monitoring (e.g., TLC) ensures reaction completion before quenching .

Q. What strategies resolve contradictions in crystallographic data for thiadiazole derivatives?

- Answer : Contradictions (e.g., disordered solvent molecules or twinning) require iterative refinement using SHELXL. For high-resolution data, anisotropic displacement parameters improve accuracy. For twinned crystals, the HKLF5 format in SHELX can partition overlapping reflections. Cross-validation with DFT-calculated bond lengths is recommended .

Q. How do substituent electronic effects influence biological activity in SAR studies?

- Answer : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Electron-withdrawing groups (e.g., -F) polarize the thiadiazole ring, increasing interactions with target proteins (e.g., tubulin or kinase enzymes). Advanced SAR should combine computational docking (e.g., AutoDock) with in vitro assays to validate binding modes .

Q. What are the limitations of current synthetic protocols for functionalizing the thiadiazole core?

- Answer : Challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.